![molecular formula C18H13N3O3S2 B2488803 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-80-4](/img/structure/B2488803.png)

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

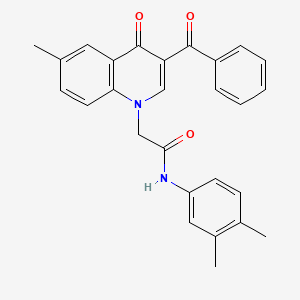

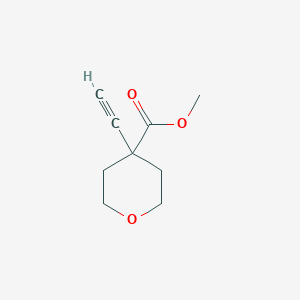

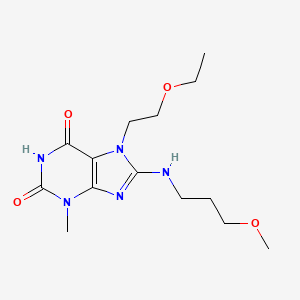

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H13N3O3S2 and its molecular weight is 383.44. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Electronics and Semiconductors

The thiazolo[5,4-d]thiazole moiety possesses appealing features for applications in organic electronics. Its rigid, planar structure allows for efficient intermolecular π–π overlap, making it a promising building block for semiconductors used in plastic electronics. Researchers have explored aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconducting materials. These derivatives have found applications in organic photovoltaics, where their high oxidative stability and electron-deficient nature contribute to improved device performance .

Metal-Free Synthesis of Benzothiazole Derivatives

The compound can serve as a precursor for the synthesis of benzothiazole derivatives. Researchers have developed a facile method for accessing benzothiazole-2(3H)-thiones and benzothiazol-2(3H)-ones through a temperature-controlled intermolecular [3 + 2] annulation. This protocol obviates the need for prefunctionalization of starting materials, making it an efficient route to these valuable compounds .

Anti-Microbial Properties

While specific studies on this compound are limited, its structural features suggest potential antimicrobial activity. Further investigations could explore its effectiveness against bacterial or fungal pathogens, contributing to the development of new antimicrobial agents .

Methodology Development

The synthetic chemistry behind thiazolo[5,4-d]thiazoles remains an active area of research. Scientists continue to explore novel synthetic methods and broaden the material scope. Improving existing synthetic routes and discovering new ones will facilitate the preparation of diverse thiazolo[5,4-d]thiazole-based materials for various applications .

Drug Discovery

Given its unique structure and potential biological activity, researchers may investigate the compound’s role in drug discovery. Computational studies and in vitro assays could shed light on its interactions with biological targets, paving the way for novel therapeutic agents .

Materials Science and Beyond

Beyond the mentioned applications, thiazolo[5,4-d]thiazoles hold promise in other fields such as materials science, catalysis, and optoelectronics. Researchers should continue exploring their properties and applications to unlock their full potential .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzo[d]thiazole-2-carboxamides, have been found to inhibit the mycobacterial atp-phosphoribosyl transferase (hisg), which is unique to mycobacterium tuberculosis .

Mode of Action

Based on the structural similarity to other benzo[d]thiazole derivatives, it can be inferred that it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of certain fungi by affecting their metabolic processes .

Result of Action

Similar compounds have shown significant inhibitory effects on the growth of certain fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as antibiotics, can induce the development of antibiotic-resistant bacteria and antibiotic resistance genes, which could potentially affect the effectiveness of this compound .

Propriétés

IUPAC Name |

methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c1-24-16(22)9-21-13-4-2-3-5-14(13)26-18(21)20-17(23)11-6-7-12-15(8-11)25-10-19-12/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZTXDQUXBJNKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)

![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)

![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)

![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2488735.png)

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)